2-Chloro-n-(4-chlorophenyl)benzamide
Overview
Description
2-Chloro-n-(4-chlorophenyl)benzamide is a chemical compound with the molecular formula C14H10Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline appearance and is insoluble in water but soluble in organic solvents such as dimethylformamide and pyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-n-(4-chlorophenyl)benzamide can be synthesized through multiple methods. One common method involves the reaction of o-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst . Another method includes the reaction of oxalyl chloride (or phosgene) with o-chlorobenzamide to form o-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using the aforementioned methods. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-n-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: It can be reduced to form different derivatives, such as 2-chlorobenzonitrile
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reagents like sodium borohydride (NaBH4) in diglyme at elevated temperatures are used.
Major Products:
Substitution Reactions: Products include various substituted benzamides.
Reduction Reactions: Major products include 2-chlorobenzonitrile.
Scientific Research Applications
2-Chloro-n-(4-chlorophenyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-n-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets. As an insect growth regulator, it inhibits the synthesis of chitin, a vital component of the insect exoskeleton. This inhibition disrupts the molting process, leading to the death of the insect . The compound’s molecular targets include enzymes involved in chitin synthesis pathways .
Comparison with Similar Compounds
- 2,6-Dichloro-n-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Comparison: 2-Chloro-n-(4-chlorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher efficiency as an insect growth regulator and has a broader range of applications in various fields .
Properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBYMZGIRNZAOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953827 | |
Record name | 2-Chloro-N-(4-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319-39-1 | |
Record name | NSC6903 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(4-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N-(4-chlorophenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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